molecular formula C12H12O4 B1330140 Ethyl 2,4-dioxo-4-phenylbutanoate CAS No. 6296-54-4

Ethyl 2,4-dioxo-4-phenylbutanoate

Cat. No. B1330140
CAS RN: 6296-54-4
M. Wt: 220.22 g/mol
InChI Key: UVJQQYMWMAISMQ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxo-4-phenylbutanoate is a versatile chemical intermediate that has been utilized in the synthesis of various enantiomerically pure α-hydroxy and α-amino acid esters, particularly homophenylalanine derivatives. These compounds are significant due to their application in the pharmaceutical industry, especially in the large-scale preparation of drugs .

Synthesis Analysis

The synthesis of ethyl 2,4-dioxo-4-phenylbutanoate and its derivatives has been explored through different methods. One approach involves the enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate using a ruthenium catalyst, which yields ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess. This process is sensitive to reaction temperature and can be followed by hydrolysis to produce 2-hydroxy-4-phenylbutyric acid . Another method includes the microbial reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor, which has been effective in producing ethyl (R)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess and chemical purity . Additionally, enzymatic synthesis using whole cells has been employed to prepare both enantiomers of ethyl 2-hydroxy-4-phenylbutanoate with high yields and enantiomeric excess .

Molecular Structure Analysis

The molecular structure of ethyl 2,4-dioxo-4-phenylbutanoate and its derivatives has been a subject of interest. For instance, the structure of one of the reaction products from the three-component reaction involving methyl 2,4-dioxo-4-phenylbutanoate was confirmed by X-ray analysis . This highlights the importance of structural elucidation in understanding the chemical properties and reactivity of these compounds.

Chemical Reactions Analysis

Ethyl 2,4-dioxo-4-phenylbutanoate undergoes various chemical reactions that lead to the formation of different products. Photochemical reactions of related compounds, such as ethyl 3-oxo-2,4-diphenylbutanoate, have been studied, showing the formation of products through radical recombination and decarbonylation processes . The three-component reaction of methyl 2,4-dioxo-4-phenylbutanoate with aromatic aldehydes and propane-1,2-diamine has also been explored, yielding complex pyrrol-2-ones with potential chemical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2,4-dioxo-4-phenylbutanoate derivatives are crucial for their practical applications. The methylation of ethyl 2,4-dioxopentanoate, for example, results in the formation of enol ethers with different isomeric forms, which have distinct physical properties and reactivity profiles . The enantiomeric purity and yield of the synthesized compounds are essential for their use in pharmaceuticals, as demonstrated by the various synthesis methods that prioritize these aspects .

Safety And Hazards

Ethyl 2,4-dioxo-4-phenylbutanoate is classified as a warning signal word. It has hazard statements H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The future directions of Ethyl 2,4-dioxo-4-phenylbutanoate are not well documented in the available resources .

properties

IUPAC Name

ethyl 2,4-dioxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJQQYMWMAISMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280466
Record name Ethyl 2,4-dioxo-4-phenylbutanoate
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dioxo-4-phenylbutanoate

CAS RN

6296-54-4
Record name Ethyl α,γ-dioxobenzenebutanoate
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Record name 6296-54-4
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Record name Ethyl 2,4-dioxo-4-phenylbutanoate
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Record name 2,4-Dioxo-4-phenyl-butyric acid ethyl ester
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Synthesis routes and methods I

Procedure details

In 560 ml of ethanol was dissolved 25 g (1.08 eq.) of sodium and a mixture of 135.6ml (146 g; 1 mol) of diethyl oxalate and 116.7 ml (120 g; 1 mol) of acetophenone was added thereto dropwise at 40° C. One hour later, reflux was begun and it was continued for 30 minutes. The solvent was distilled off. The residue was neutralized with sulfuric acid (55 g/water 200 ml), and the mixture was extracted with ethyl acetate. The organic layer was washed with water and a saturated aqueous solution of sodium chloride, and dried over magnesium sulfate. Thereafter, the solvent was distilled off, and the residue was purified by silica gel column chromatography (eluent: dichloromethane/hexane 1:1), to give colorless plates. The crystals were recovered by filtration with ethyl acetate/hexane. Yield: 114.6 g.
Quantity
135.6 mL
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116.7 mL
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25 g
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560 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A stirred solution of acetophenone (5 g, 0.0416 mole), diethyl oxalate (7.23 g, 0.0416 mole) in DMF (40 mL) was cooled to 0° C. for 10 minutes. NaH (60% w/w dispersion in oil) (2.0 g, 0.083 mole) was then added, and the resulting mixture was stirred at the same temperature for 30 minutes, then stirred at ambient temperature for 1 hour. The mixture was then heated at 50° C. for 30 minutes. The reaction mixture was quenched with iced water, acidified with aqueous 2.4N HCl solution and the resulting precipitate was isolated by filtration and dried to afford 3.8 g (42%) of 2,4-dioxo-4-phenyl-butyric acid ethyl ester. LCMS: 221.07 (M+1)+, 85.2%.
Quantity
5 g
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reactant
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7.23 g
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40 mL
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2 g
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Synthesis routes and methods IV

Procedure details

Diethyl oxalate (7.23 g, 49.47 mmol) was added to a stirred solution of 1-phenyl-ethanone (5.0 g, 41.6 mmol) in DMF (40 mL) at room temperature. The reaction mixture was cooled to 0° C. and sodium hydride (60% dispersion in oil, 2.0 g, 83.3 mmol) was added. The resulting mixture was maintained at 0° C. for 30 minutes, stirred for a further hour at room temperature and then slowly heated to 50° C. and stirred for a further 30 minutes. Chilled water was then added, the mixture was acidified with 2.4 N HCl and the resulting precipitate was filtered to afford 2,4-dioxo-4-phenyl-butyric acid ethyl ester in 42.6% yield. LC-MS purity: 85.2%.
Quantity
7.23 g
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5 g
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Ethyl 2,4-dioxo-4-phenylbutanoate

Citations

For This Compound
72
Citations
SV Ryabukhin, AS Plaskon, SS Bondarenko… - Tetrahedron …, 2010 - Elsevier
Chlorotrimethylsilane-promoted Biginelli-type reaction of ethyl 2,4-dioxo-4-phenylbutanoate, benzaldehyde, and various (thio)ureas is explored. The outcome of the reaction depends …
Number of citations: 44 www.sciencedirect.com
A Ghaedi, GR Bardajee, A Mirshokrayi, M Mahdavi… - Molecular Diversity, 2019 - Springer
In this report, a facile, operationally, simple and highly efficient one-pot coupling of 2,6-diaminopyrimidin-4(3H)-one and ethyl-2,4-dioxo-4-phenylbutanoate derivatives is reported. This …
Number of citations: 6 link.springer.com
F Goli-Garmroodi, M Omidi, M Saeedi, F Sarrafzadeh… - Tetrahedron …, 2015 - Elsevier
A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives is synthesized through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and different ethyl 2,4-dioxo-4-…
Number of citations: 30 www.sciencedirect.com
A Ghaedi, GR Bardajee, AS Delbarib, S Hekmatb - Organic Chemistry, 2020 - arkat-usa.org
N-Fused heterocycles have received significant attention over the years as valuable compounds due to their biological and pharmaceutical activities. Heterogeneous catalysts such as …
Number of citations: 1 www.arkat-usa.org
AA Fesenko, AD Shutalev - Tetrahedron, 2014 - Elsevier
A general four-step approach to 1,2,3,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-2-ones via Staudinger/intramolecular aza-Wittig reaction of 5-acyl-4-(β-azidoalkyl)-1,2,3,4-…
Number of citations: 26 www.sciencedirect.com
H KABIRIFARD, S BALALAEI, S Abbasian… - 2010 - sid.ir
3-arylhydrazono-2, 4-dioxo-4-phenylbutanoates has been prepared by the coupling of benzoyl pyruvic ester with aryldiazonium chlorides. 3-Arylhydrazono-2, 4-dioxo-4-…
Number of citations: 2 www.sid.ir
H Kabirifard, Z Alimardani, N Ataeimehr, G Rezai - 2013 - sid.ir
3-Arylhydrazono-2, 4-dioxo-4-phenylbutanoates have been prepared by the coupling of benzoylpyruvate with aryldiazonium chlorides. Reactions of the 3-arylhydrazono-2, 4-dioxo-4-…
Number of citations: 8 www.sid.ir
FH KABIRI, F Mashaykhy, T Dehkhoda, G Rezai - 2010 - sid.ir
Benzoylpyruvic ester reacts with dinucleophiles 1, 2-diaminoarenes, 2-aminohydroxyarenes, 2, 3-diaminopyridine, 1, 2-ethylenediamine, and 1, 2-diaminocyclohexane to form the …
Number of citations: 2 www.sid.ir
H Kabirifard, SE Mashai, N Hamrahjoo - Iran J Org Chem, 2013 - iranjoc.qaemiau.ac.ir
The reaction of cyanoacetic acid hydrazide with ethyl benzoylpyruvate and 3-arylhydrazono-2, 4-dioxo-4-phenylbutanoates occurs with formation of pyrazolo [3, 4-b] pyridine-4-…
Number of citations: 3 iranjoc.qaemiau.ac.ir
H Nikookar, S Moghimi, MH Sayahi… - … Chemistry & High …, 2018 - ingentaconnect.com
Aim and Objective: The importance of Chromeno[4,3-b]pyridines in bioactive compounds, highlighted the ongoing research on developing novel methods for the construction of this …
Number of citations: 2 www.ingentaconnect.com

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